Tranilast - 70806-55-2

Tranilast

Catalog Number: EVT-286408
CAS Number: 70806-55-2
Molecular Formula: C18H17NO5
Molecular Weight: 327.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is a synthetic chemical compound with diverse biological activities. [] Initially developed and primarily used as an anti-allergic agent, Tranilast has garnered significant attention in scientific research for its potential therapeutic applications in various diseases beyond allergy. [] Its diverse biological activities, including anti-inflammatory, anti-fibrotic, anti-proliferative, and anti-tumor effects, have made it a subject of extensive investigation in both in vitro and in vivo studies. [, ]

Gemcitabine

Relevance: Studies have shown that Tranilast can significantly enhance the sensitivity of pancreatic cancer cells to Gemcitabine []. This synergistic effect is attributed to Tranilast's ability to suppress ribonucleotide reductase 1 (RRM1), a protein that influences Gemcitabine sensitivity in cancer cells [].

4-Demethyltranilast (N-3)

Relevance: N-3, like Tranilast, can inhibit bilirubin glucuronosyltransferase activity, which is primarily mediated by UGT1A1 []. This inhibition may contribute to the hyperbilirubinemia observed in some patients taking Tranilast []. Furthermore, N-3 can also impact Tranilast glucuronosyltransferase activity, suggesting a potential interaction between the parent drug and its metabolite [].

Transforming Growth Factor-beta (TGF-β)

Relevance: Tranilast is known to inhibit TGF-β signaling, which is believed to be one of the mechanisms underlying its anti-fibrotic and anti-tumor effects. For instance, Tranilast's ability to attenuate left ventricular fibrosis in rats with renovascular hypertension is attributed to its antiproliferative effect on cardiac non-myocyte cells, likely through the inhibition of TGF-β signaling []. Similarly, Tranilast's efficacy in reducing tumor growth and fibrosis in colorectal cancer models is linked to its suppression of TGF-β expression [].

Mitoxantrone

Relevance: Researchers have explored the use of Tranilast in conjunction with Mitoxantrone to target breast cancer stem-like cells (CSCs) []. Treatment of breast cancer cells with Mitoxantrone enriches the population of CSCs, which are known for their increased resistance to chemotherapy []. Notably, Tranilast effectively inhibits the formation of mammospheres, a characteristic feature of CSCs, even in Mitoxantrone-selected cells, highlighting its potential as an adjuvant therapy in breast cancer treatment [].

Minocycline

Relevance: Clinicians have explored the combined use of Minocycline and Tranilast in the treatment of severe acne to prevent post-acne scarring []. This combination therapy aims to target both the bacterial and inflammatory components of severe acne []. While Minocycline primarily acts as an antibiotic, Tranilast is believed to inhibit mast cell degranulation and reduce collagen production, thereby mitigating scar formation [].

Quinapril

Relevance: In a study investigating the effects of Tranilast on cardiac fibrosis, researchers compared its efficacy to that of Quinapril []. While Quinapril reduced blood pressure and left ventricular weight, Tranilast demonstrated a significant reduction in cardiac fibrosis without affecting blood pressure, suggesting a distinct mechanism of action []. This finding highlights the potential of Tranilast as a therapeutic agent for cardiac fibrosis, independent of its blood pressure-lowering effects.

Budesonide

Relevance: Researchers investigated the therapeutic potential of intravesical budesonide foam in a rat model of bladder pain syndrome/interstitial cystitis (BPS/IC) induced by Tranilast []. The study demonstrated that intravesical budesonide effectively ameliorated BPS/IC symptoms, highlighting a potential therapeutic strategy for BPS/IC that could minimize the systemic side effects often associated with oral steroid therapy [].

5-Fluorouracil (5-FU)

Relevance: In a study evaluating the therapeutic potential of Tranilast in colorectal cancer, researchers investigated its effects in combination with 5-FU []. The combination of Tranilast and 5-FU exhibited synergistic anti-tumor activity, significantly reducing tumor growth compared to either agent alone []. Notably, this enhanced efficacy was associated with reduced tumor fibrosis and increased reactive oxygen species (ROS) production, suggesting multiple mechanisms of action underlying the synergistic effect [].

Aristolochic Acid (AA)

Relevance: Researchers have used AA to induce nephropathy in rat models to study the renoprotective effects of Tranilast [, , ]. These studies demonstrated that Tranilast effectively attenuated AA-induced kidney damage, suggesting its potential as a therapeutic agent for preventing or treating nephropathy [, , ].

Adriamycin (Doxorubicin)

Relevance: Adriamycin is known to cause nephrotoxicity as a side effect. Studies have investigated the renoprotective effects of Tranilast in Adriamycin-induced nephrotic syndrome in rats [, ]. Results indicated that Tranilast treatment could significantly reduce proteinuria, improve renal function, and attenuate renal pathological changes in these animal models, suggesting its potential as a therapeutic agent for preventing or mitigating Adriamycin-induced kidney damage [, ].

Cyclosporine A (CsA)

Relevance: CsA is known to cause nephrotoxicity as a side effect. In vitro studies using human renal tubular epithelial cells (HK-2) have shown that Tranilast can block the epithelial-to-mesenchymal transition (EMT) induced by CsA []. This finding suggests that Tranilast may have therapeutic potential for preventing or treating CsA-induced kidney fibrosis by inhibiting EMT, a key process in the development of fibrosis [].

Streptozotocin

Relevance: In a study investigating the effects of Tranilast on diabetic nephropathy, researchers used streptozotocin to induce diabetes in spontaneously hypertensive rats (SHR) []. The study demonstrated that Tranilast effectively reduced albuminuria, a marker of kidney damage, in diabetic SHR []. This renoprotective effect was attributed to Tranilast's ability to suppress the expression of extracellular matrix genes, highlighting its potential as a therapeutic agent for diabetic nephropathy.

Bleomycin

Relevance: Bleomycin is a well-established agent for inducing pulmonary fibrosis in animal models. Researchers have used this model to evaluate the anti-fibrotic efficacy of Tranilast [, ]. Studies demonstrated that Tranilast treatment could attenuate bleomycin-induced lung fibrosis in mice, suggesting its potential as a therapeutic agent for pulmonary fibrosis [, ].

Temozolomide (TMZ)

Relevance: In vitro studies using human glioblastoma multiforme cell lines (U87MG) have demonstrated a synergistic antiproliferative effect when TMZ is combined with Tranilast []. The combination therapy was more effective at inhibiting cell growth and inducing apoptosis compared to either drug alone []. This synergistic effect, along with the potential for dose reduction and reduced toxicity, highlights the potential of TMZ and Tranilast combination therapy as a promising strategy for treating glioblastoma multiforme.

Overview

Tranilast is a synthetic compound known for its anti-fibrotic and anti-inflammatory properties. It is primarily utilized in the treatment of conditions such as allergic rhinitis and keloids. Originally developed in Japan, tranilast has gained attention for its potential applications in oncology, particularly due to its effects on tumor microenvironments and its ability to enhance the efficacy of chemotherapy agents.

Source and Classification

Tranilast, chemically known as N-(3,4-dimethoxyphenyl)anthranilic acid, is classified as a non-steroidal anti-inflammatory drug (NSAID) and an anti-fibrotic agent. Its therapeutic classification includes roles in treating allergic conditions and as an adjunct therapy in cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of tranilast can be achieved through several methods, including the Knoevenagel condensation reaction. One notable method involves using veratraldehyde as a starting material, which undergoes condensation with propanedioic acid to form 3,4-dimethoxy-cinnamic acid. This intermediate then reacts with methyl o-aminobenzoate to yield tranilast after hydrolysis and recrystallization.

The detailed synthesis route includes:

  1. Preparation of 3,4-dimethoxy-cinnamic acid:
    • Combine veratraldehyde with propanedioic acid in the presence of pyridine or piperazine catalysts at elevated temperatures.
    • Control the pH and perform suction filtration to isolate the product.
  2. Formation of tranilast:
    • React 3,4-dimethoxy-cinnamic acid with methyl o-aminobenzoate in ethanol with sodium hydroxide.
    • Adjust pH and filter to obtain crude tranilast, followed by recrystallization for purification .
Molecular Structure Analysis

Structure and Data

Tranilast has a molecular formula of C16_{16}H15_{15}N1_{1}O4_{4} and a molecular weight of approximately 285.30 g/mol. The compound features a phenyl ring substituted with methoxy groups and an anthranilic acid moiety.

  • Structural Characteristics:
    • Functional Groups: Methoxy (-OCH3_3), amine (-NH), carboxylic acid (-COOH).
    • 3D Structure: The spatial arrangement allows for interactions with various biological targets, enhancing its pharmacological effects.
Chemical Reactions Analysis

Reactions and Technical Details

Tranilast exhibits several chemical reactivity patterns:

  • Condensation Reactions: As noted in its synthesis, tranilast can participate in Knoevenagel reactions.
  • Hydrolysis: The ester bonds present can undergo hydrolysis under alkaline conditions during its synthesis.
  • Interactions with Biological Targets: Tranilast has been shown to inhibit transforming growth factor-beta signaling pathways, impacting fibrosis and tumor progression .
Mechanism of Action

Process and Data

The mechanism of action of tranilast involves multiple pathways:

  • Inhibition of TGF-beta Signaling: Tranilast reduces the secretion of transforming growth factor-beta1, a key mediator in fibrotic processes.
  • Reduction of Extracellular Matrix Accumulation: By suppressing connective tissue growth factor expression, tranilast decreases collagen biosynthesis.
  • Alleviation of Tumor Stress: Tranilast has been shown to relieve mechanical stress within tumors, improving drug delivery efficacy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tranilast is characterized by the following physical properties:

  • Appearance: Typically appears as a yellowish solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: Approximately 120–122 °C.

Relevant Data or Analyses

  • Stability: Tranilast is stable under normal conditions but should be protected from light.
  • pH Sensitivity: Its solubility varies significantly with pH adjustments during synthesis or formulation.
Applications

Scientific Uses

Tranilast has diverse applications across several fields:

  • Pharmaceuticals: Used for treating allergic conditions such as rhinitis and skin disorders like keloids.
  • Oncology Research: Investigated for its potential to enhance chemotherapy efficacy by modifying tumor microenvironments .
  • Experimental Therapeutics: Studies are ongoing regarding its use as an adjunct therapy in various cancers due to its ability to modulate immune responses and reduce fibrosis .

Properties

CAS Number

70806-55-2

Product Name

Tranilast

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC

Solubility

Soluble in DMSO

Synonyms

N-(3',4'-dimethoxycinnamoyl)anthranilic acid
tranilast
tranilast hydrate
tranilast sodium salt

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.